2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride
Overview
Description
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with corresponding aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to obtain the compound in its dihydrochloride form, ensuring its stability and usability in various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving fluorides of alkaline metals or hydrofluoric acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include tetrabutylammonium fluoride, hydrofluoric acid, and other fluorinating agents. The reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.
Uniqueness
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride stands out due to its specific substitution pattern and the presence of the ethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBTXAKQCXWAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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